molecular formula C8H7N3O2 B1660569 2-Azido-4-methylbenzoic acid CAS No. 790684-90-1

2-Azido-4-methylbenzoic acid

Cat. No. B1660569
M. Wt: 177.16
InChI Key: CGZNTKQMTKGAMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of organic azides from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Azido-4-methylbenzoic acid” were not found, a study reported the use of [2 + 1] cycloaddition microwave-assisted reaction for the surface covalent functionalization of carbon nanostructures with 4-(azidomethyl) benzoic acid .

Scientific Research Applications

Photoaffinity Labeling and Binding Site Identification

  • 2-Azido-4-methylbenzoic acid derivatives, like 4-Azido-2-hydroxybenzoic acid (4-AzHBA), have been utilized in photoaffinity labeling to identify binding sites in enzymes. For instance, 4-AzHBA was employed to locate the phenol binding site in UDP-glucuronosyltransferases (UGTs), specifically UGT1A10, using a combination of photoaffinity labeling, mass spectrometry, and site-directed mutagenesis (Xiong et al., 2006).

Synthesis of Bioactive Compounds

  • Azido compounds and triazoles derived from 2-methyl quinazolin-4(3H)-one, involving 2-Azido-4-methylbenzoic acid analogs, were synthesized and demonstrated antibacterial activity. This showcases the role of such compounds in the development of new antimicrobial agents (Khan, 2018).

Antiviral Research

  • Novel β-D-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs, potentially involving 2-Azido-4-methylbenzoic acid derivatives, were created to target the RNA-dependent RNA polymerase NS5B, showing selective anti-HCV activity. This underscores the potential of such compounds in antiviral drug development (Rondla et al., 2009).

Magnetic Property Studies in Coordination Polymers

  • Azido-copper coordination polymers using benzoate derivatives, including 2-Azido-4-methylbenzoic acid analogs, were studied for their structural and magnetic properties. This research can contribute to the understanding and development of materials with specific magnetic behaviors (Liu et al., 2017).

Safety And Hazards

While specific safety data for “2-Azido-4-methylbenzoic acid” was not found, safety data for similar compounds suggest precautions such as avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-azido-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNTKQMTKGAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90823881
Record name 2-Azido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-4-methylbenzoic acid

CAS RN

790684-90-1
Record name 2-Azido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Jaffett, A Nerurkar, X Cao, IA Guzei… - Organic & biomolecular …, 2019 - pubs.rsc.org
… Obtained using 2-azido-4-methylbenzoic acid following general procedure. Purified by normal-phase chromatography (0–5% MeOH/CH 2 Cl 2 ) to yield the benzamidine, 13k (53 mg, …
Number of citations: 8 pubs.rsc.org

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